BenchChemオンラインストアへようこそ!

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Lipophilicity LogP ADME

For medicinal chemistry programs developing MAGL inhibitors for neuroinflammation or CNS therapeutics, 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is the essential building block. As the key intermediate claimed in WO2019180185A1, its ortho-chloro/para-trifluoromethoxy pattern and dual halogen handles (Br vs. Cl) enable chemoselective, sequential functionalization impossible with mono-halogenated analogs. The high LogP (4.94) enhances BBB permeability. Procure the commercially available 99% (GC) purity grade, with typical batch analysis confirming 99.7% by GC area, to minimize catalyst poisoning, improve reaction reproducibility, and simplify downstream purification in scale-up processes. This higher baseline purity reduces impurity burden by 33-50% compared to 97-98% alternatives, ensuring robust, GMP-like process development.

Molecular Formula C7H3BrClF3O
Molecular Weight 275.45 g/mol
CAS No. 892845-59-9
Cat. No. B1524624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
CAS892845-59-9
Molecular FormulaC7H3BrClF3O
Molecular Weight275.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)Cl)Br
InChIInChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
InChIKeyRRRFVMOJVRRZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) | Ortho-Chloro Trifluoromethoxy Bromobenzene Intermediate for Medicinal and Agrochemical Synthesis


1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) is a liquid, ortho-chloro-substituted trifluoromethoxy bromobenzene building block with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol . The compound features a bromine atom at position 1, a chlorine atom at position 2, and a trifluoromethoxy group at position 4 on the benzene ring [1]. This specific substitution pattern creates a differentiated reactivity profile compared to mono-halogenated or alternative regioisomers, enabling its use as a strategic intermediate in pharmaceutical research, particularly in cross-coupling and nucleophilic substitution reactions .

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Why Ortho-Chloro Substitution Cannot Be Replaced by Common Mono-Halogenated or Para-Only Analogs


Substituting 1-bromo-2-chloro-4-(trifluoromethoxy)benzene with a more readily available analog such as 1-bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) or 1-bromo-2-chloro-4-(trifluoromethyl)benzene (CAS 402-04-0) will alter critical physicochemical properties—specifically lipophilicity, molecular weight, and electronic environment—and will fundamentally change the reactivity profile and synthetic outcomes in subsequent reactions . The ortho-chloro group in the target compound increases steric hindrance, modifies the electron density of the aromatic ring, and provides a second halogen handle for sequential functionalization, enabling chemoselective cross-coupling or substitution pathways that are not accessible with mono-halogenated or para-only substituted alternatives [1].

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity (LogP) of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene vs. 1-Bromo-4-(trifluoromethoxy)benzene

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene exhibits a significantly higher calculated LogP (4.94) compared to 1-bromo-4-(trifluoromethoxy)benzene (LogP 3.35-3.80) , representing a >1.1 log unit increase in lipophilicity [1]. This difference translates to the target compound being approximately 13- to 20-fold more lipophilic, which directly impacts membrane permeability, distribution, and the pharmacokinetic profile of derived molecules [2].

Lipophilicity LogP ADME Medicinal Chemistry

Higher Molecular Weight and Density of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene vs. 1-Bromo-4-(trifluoromethoxy)benzene

The incorporation of an ortho-chloro substituent in 1-bromo-2-chloro-4-(trifluoromethoxy)benzene increases its molecular weight to 275.45 g/mol and its density to 1.7 g/cm³, compared to 241.0 g/mol and 1.62 g/cm³ for 1-bromo-4-(trifluoromethoxy)benzene . This represents a 14.3% increase in molecular weight and a 4.9% increase in density, which can influence reaction stoichiometry, handling characteristics, and purification behavior in industrial settings .

Molecular Weight Density Physicochemical Properties Process Chemistry

Patent-Validated Utility of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene as a Key Intermediate in MAGL Inhibitor Synthesis (WO2019180185A1)

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is explicitly claimed and utilized as a critical building block in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors described in patent WO2019180185A1, which targets neuroinflammation, neurodegenerative diseases, and pain [1]. The patent specifically discloses the compound's role in constructing heterocyclic cores with the general formula (Ic), where the ortho-chloro and para-trifluoromethoxy substitution pattern is essential for achieving the desired MAGL inhibitory activity and selectivity profile [2]. This patent protection and explicit medicinal chemistry application provide strong, verifiable evidence of the compound's unique utility in drug discovery that is not replicable with generic analogs .

MAGL Inhibitor Neuroinflammation Patent Pharmaceutical Intermediate

Differentiated Boiling Point of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene vs. 1-Bromo-4-(trifluoromethoxy)benzene

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene exhibits a boiling point of 212.4 ± 35.0 °C at 760 mmHg, which is substantially higher than the boiling point of 1-bromo-4-(trifluoromethoxy)benzene (153-155 °C at 760 mmHg) . This approximately 58 °C higher boiling point indicates significantly lower volatility and different thermal behavior, which impacts solvent removal, distillation protocols, and high-temperature reaction conditions .

Boiling Point Thermal Stability Distillation Purification

Higher Baseline Purity Availability (99% GC) for 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Compared to Typical 95-97% for Para Analogs

Commercial suppliers offer 1-bromo-2-chloro-4-(trifluoromethoxy)benzene at a minimum purity specification of 99% (GC), with typical batch analysis showing 99.7% purity by GC area . In comparison, the commonly substituted analog 1-bromo-4-(trifluoromethoxy)benzene is typically offered at 98% purity, and 1-bromo-2-chloro-4-(trifluoromethyl)benzene is available at 97-98% purity . The higher baseline purity reduces the presence of unknown impurities, minimizes side reactions, and improves batch-to-batch consistency in sensitive synthetic applications .

Purity GC Analysis Quality Control Reproducibility

Unique Ortho-Chloro/Para-Trifluoromethoxy Substitution Pattern Enabling Chemoselective Sequential Cross-Coupling vs. Mono-Halogenated Analogs

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene possesses two differentiated halogen atoms: a reactive bromine at position 1 and a less reactive chlorine at position 2 . This arrangement allows for chemoselective sequential cross-coupling reactions—first at the bromine site under mild palladium catalysis, followed by chlorine activation under more forcing conditions or with specialized catalysts . In contrast, mono-halogenated analogs such as 1-bromo-4-(trifluoromethoxy)benzene offer only a single reactive site, limiting synthetic flexibility and preventing the construction of more complex, asymmetrically functionalized biaryl or heteroaryl scaffolds [1].

Chemoselectivity Cross-Coupling Suzuki-Miyaura Halogen Reactivity

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | High-Value Procurement Scenarios Based on Quantitative Evidence


MAGL Inhibitor Drug Discovery Programs Requiring Patent-Validated Intermediates

Research groups and pharmaceutical companies actively pursuing monoacylglycerol lipase (MAGL) inhibitors for neuroinflammation, multiple sclerosis, Alzheimer's disease, Parkinson's disease, or pain management should prioritize procurement of 1-bromo-2-chloro-4-(trifluoromethoxy)benzene. This compound is explicitly claimed and utilized in the synthesis of oxazine MAGL inhibitors described in WO2019180185A1 [1]. The specific ortho-chloro and para-trifluoromethoxy substitution pattern is essential for constructing the patented heterocyclic core (formula Ic) that demonstrates MAGL inhibitory activity . Using alternative intermediates may not produce the same patented molecular scaffolds or achieve the desired selectivity profile, potentially compromising intellectual property positioning and biological validation .

Synthesis of Highly Lipophilic CNS-Penetrant Drug Candidates

Medicinal chemists optimizing central nervous system (CNS) drug candidates or designing molecules that require enhanced membrane permeability should select 1-bromo-2-chloro-4-(trifluoromethoxy)benzene over 1-bromo-4-(trifluoromethoxy)benzene. The target compound's LogP of 4.94 provides a >1.1 log unit increase in lipophilicity compared to the para-only analog (LogP 3.35-3.80), translating to a 13- to 20-fold higher partition coefficient [1]. This property is particularly valuable for targets requiring passive diffusion across the blood-brain barrier or for modulating tissue distribution profiles in vivo .

Sequential Chemoselective Cross-Coupling for Complex Molecular Scaffold Assembly

Organic and medicinal chemists requiring two differentiable halogen sites for sequential, chemoselective functionalization should prioritize 1-bromo-2-chloro-4-(trifluoromethoxy)benzene over mono-halogenated alternatives. The presence of a reactive bromine (position 1) and a less reactive chlorine (position 2) enables an initial Suzuki-Miyaura or Buchwald-Hartwig coupling at the bromine site under mild palladium catalysis, followed by a second, orthogonal coupling at the chlorine site under more forcing conditions or with specialized catalyst systems [1]. This strategy enables the rapid, stepwise construction of asymmetrically functionalized biaryl, heteroaryl, and complex polycyclic frameworks that are inaccessible using 1-bromo-4-(trifluoromethoxy)benzene .

High-Purity Intermediate Procurement for Sensitive Catalytic Reactions and GMP Scale-Up

Process chemists and procurement managers responsible for scale-up of sensitive cross-coupling reactions, or those operating under GMP-like quality standards, should select 1-bromo-2-chloro-4-(trifluoromethoxy)benzene based on its commercially available 99% (GC) minimum purity specification, with typical batch analysis confirming 99.7% purity by GC area [1]. The higher baseline purity, compared to the 97-98% typical of 1-bromo-4-(trifluoromethoxy)benzene and 1-bromo-2-chloro-4-(trifluoromethyl)benzene , reduces the impurity burden by 33-50%, which minimizes catalyst poisoning, improves reaction reproducibility, and simplifies downstream purification—critical factors in both academic research and industrial process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.